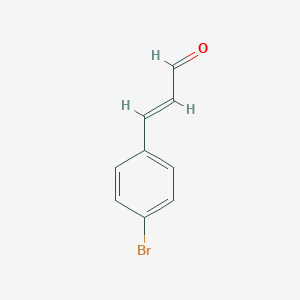

4-Bromocinnamaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRAWLRFGKLUMW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-04-8 | |

| Record name | Trans-4-bromocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromocinnamaldehyde CAS number

An In-depth Technical Guide to 4-Bromocinnamaldehyde (CAS Number: 49678-04-8)

This technical guide provides a comprehensive overview of this compound, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis, and biological activity, with a focus on its potential as an antimicrobial and antivirulence agent.

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Reference |

| CAS Number | 49678-04-8 | [1] |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Light Yellow Solid | [1] |

| Melting Point | 78-82 °C | |

| Boiling Point | 310.5 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 114.5 ± 8.3 °C | [1] |

| Refractive Index | 1.612 | [1] |

| Solubility | Soluble in alcohol and ether, insoluble in water. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of trans-4-Bromocinnamaldehyde provide detailed information about its molecular structure. The chemical shifts are influenced by the aromatic ring, the bromine substituent, and the conjugated aldehyde group. While a specific, fully assigned spectrum for this compound was not found in the search results, the expected chemical shifts can be inferred from the analysis of cinnamaldehyde and its derivatives.[2]

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.7 | Doublet | ~7.5 |

| Vinylic (=CH-CHO) | ~6.7 | Doublet of Doublets | ~16, ~7.5 |

| Vinylic (Ar-CH=) | ~7.5 | Doublet | ~16 |

| Aromatic (ortho to -CH=CHCHO) | ~7.5-7.6 | Doublet | ~8.5 |

| Aromatic (ortho to -Br) | ~7.6-7.7 | Doublet | ~8.5 |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~193 |

| Vinylic (=CH-CHO) | ~129 |

| Vinylic (Ar-CH=) | ~150 |

| Aromatic (C-Br) | ~128 |

| Aromatic (C-CH=CHCHO) | ~135 |

| Aromatic (CH) | ~130, ~132 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch |

| ~1680 | C=O stretch (conjugated aldehyde) |

| ~1625 | C=C stretch (alkene) |

| ~1580, ~1480 | C=C stretch (aromatic) |

| ~970 | C-H bend (trans-alkene) |

| ~820 | C-H bend (p-disubstituted aromatic) |

| ~540 | C-Br stretch |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of aldol condensation, between 4-bromobenzaldehyde and acetaldehyde in the presence of a base.[3][4][5]

Materials:

-

4-Bromobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the flask with continuous stirring.

-

Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.[6][7][8][9][10]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Column Chromatography Protocol:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent to yield purified this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an antibacterial and antivirulence agent.

Antibacterial and Antivirulence Activity

Studies have shown that this compound is effective against various pathogenic bacteria, including Vibrio parahaemolyticus and Agrobacterium tumefaciens.[1][11] Its mechanism of action appears to be multifaceted, primarily targeting bacterial virulence factors rather than causing direct cell death at sub-inhibitory concentrations.[1][12]

Key antivirulence effects include:

-

Inhibition of Biofilm Formation: this compound significantly reduces the ability of bacteria to form biofilms on various surfaces.[1][11]

-

Suppression of Motility: It inhibits bacterial swimming and swarming motilities, which are crucial for colonization and infection.[1]

-

Downregulation of Virulence Genes: The compound has been shown to downregulate the expression of genes responsible for the production of toxins, proteases, and other virulence factors.[1]

The minimum inhibitory concentrations (MICs) of this compound against V. parahaemolyticus have been reported to be as low as 50 µg/mL.[1]

Signaling Pathways

While specific signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated, studies on cinnamaldehyde and its derivatives suggest potential interactions with key cellular signaling cascades. In the context of its antimicrobial action, this compound likely interferes with bacterial signaling systems such as quorum sensing, which regulates the expression of many virulence factors.

In mammalian cells, cinnamaldehyde has been shown to influence pathways like PI3K/Akt and MAPK, which are involved in processes such as cell proliferation, inflammation, and apoptosis.[13][14][15][16][17] For instance, cinnamaldehyde can promote wound healing by up-regulating the PI3K and MAPK signaling pathways.[13] It has also been observed to induce apoptosis in cancer cells by impacting the Bcl-2 family of proteins and increasing reactive oxygen species (ROS) levels.[14][15][16][17] Further research is needed to determine if this compound exerts similar effects.

Visualizations

Synthesis and Purification Workflow

References

- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. rsc.org [rsc.org]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. benchchem.com [benchchem.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. How To [chem.rochester.edu]

- 11. Frontiers | Inhibition of growth, biofilm formation, virulence, and surface attachment of Agrobacterium tumefaciens by cinnamaldehyde derivatives [frontiersin.org]

- 12. Frontiers | Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model [frontiersin.org]

- 13. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells | Semantic Scholar [semanticscholar.org]

- 15. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromocinnamaldehyde (CAS No: 49678-04-8), a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [1][4][5][6][7][8] |

| Molecular Weight | 211.06 g/mol | [1][4][5][6][8] |

| Appearance | Light Yellow Solid / Crystalline Powder | [1][2][3][9][10] |

| Melting Point | 70-74 °C / 78-82 °C | [1][2][4] |

| Boiling Point | 310.5 °C at 760 mmHg | [1][2] |

| Density | 1.466 - 1.5 g/cm³ | [1][2][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Alcohol, and Ether. Insoluble in water. | [3][9][10][11] |

| Flash Point | 114.5 °C | [1][2][3] |

| Refractive Index | 1.612 | [1] |

| UV λmax | 298 nm (in CHCl₃) | [9][10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a standard atmospheric boiling point determination method is described below.

Procedure:

-

Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

Procedure:

-

Sample and Solvent: Approximately 10-20 mg of this compound is placed in a small test tube.

-

Addition of Solvent: About 1 mL of the solvent (e.g., water, ethanol, diethyl ether, chloroform) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to identify the presence of chromophores in a molecule.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, as indicated by the literature). The concentration should be such that the absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

-

Blank Measurement: The absorbance of the pure solvent is measured first to obtain a baseline.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of a known solid organic compound like this compound.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Bromocinnamaldehyde, a valuable compound in organic synthesis and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogues and established spectroscopic principles, alongside detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for trans-4-Bromocinnamaldehyde. These predictions are derived from analyses of cinnamaldehyde and other substituted derivatives.

Table 1: Predicted ¹H NMR Spectral Data for trans-4-Bromocinnamaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.7 | Doublet | ~7.5 | Aldehyde proton (CHO) |

| ~7.6 | Doublet | ~8.5 | 2 Aromatic protons (ortho to bromo) |

| ~7.5 | Doublet | ~8.5 | 2 Aromatic protons (meta to bromo) |

| ~7.4 | Doublet | ~16.0 | Vinylic proton (β to carbonyl) |

| ~6.7 | Doublet of Doublets | ~16.0, ~7.5 | Vinylic proton (α to carbonyl) |

Table 2: Predicted ¹³C NMR Spectral Data for trans-4-Bromocinnamaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~193 | Carbonyl carbon (C=O) |

| ~152 | Vinylic carbon (β to carbonyl) |

| ~134 | Aromatic carbon (ipso to vinyl) |

| ~132 | Aromatic carbons (meta to bromo) |

| ~129 | Aromatic carbons (ortho to bromo) |

| ~128 | Vinylic carbon (α to carbonyl) |

| ~126 | Aromatic carbon (ipso to bromo) |

Table 3: Predicted Key IR Absorption Bands for trans-4-Bromocinnamaldehyde

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic/Vinylic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch |

| ~1685 | C=O stretch (conjugated aldehyde) |

| ~1625 | C=C stretch (alkene) |

| ~1580, ~1480 | C=C stretch (aromatic) |

| ~975 | C-H bend (trans-alkene) |

| ~820 | C-H bend (para-substituted aromatic) |

| ~1070 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for trans-4-Bromocinnamaldehyde

| m/z | Proposed Fragment |

| 210/212 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 209/211 | [M-H]⁺ |

| 181/183 | [M-CHO]⁺ |

| 102 | [C₈H₆]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid aromatic aldehyde like trans-4-Bromocinnamaldehyde.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of trans-4-Bromocinnamaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment is used to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is subjected to a Fourier transform.

-

The resulting spectrum is phase-corrected and the baseline is corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid trans-4-Bromocinnamaldehyde directly onto the ATR crystal to cover the surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[1]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

-

Instrumentation:

-

A mass spectrometer, which may be coupled with a gas chromatograph (GC-MS) for sample introduction.

-

-

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 4-Bromocinnamaldehyde from 1-bromo-4-cyclopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for the preparation of 4-bromocinnamaldehyde, a valuable intermediate in organic synthesis, starting from 1-bromo-4-cyclopropylbenzene. The proposed methodology is based on established palladium-catalyzed cross-coupling reactions, offering a direct and efficient route to the target molecule. This document provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway: Heck Reaction

The most direct and efficient strategy for the synthesis of this compound from 1-bromo-4-cyclopropylbenzene is a palladium-catalyzed Heck reaction. This reaction couples the aryl bromide with an acrolein equivalent, followed by in-situ or subsequent hydrolysis to yield the desired cinnamaldehyde. A well-established protocol for the synthesis of cinnamaldehydes from aryl bromides utilizes acrolein diethyl acetal as the coupling partner.[1][2][3]

The overall transformation is depicted in the following workflow:

Figure 1. Proposed synthetic workflow for the synthesis of this compound via a Heck reaction.

Experimental Protocol

The following protocol is adapted from a general procedure for the palladium-catalyzed synthesis of cinnamaldehydes from aryl bromides.[1][2]

Materials:

-

1-bromo-4-cyclopropylbenzene

-

Acrolein diethyl acetal

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium acetate (ⁿBu₄NOAc)

-

Potassium carbonate (K₂CO₃)

-

Potassium chloride (KCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (2 N)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-cyclopropylbenzene (1.0 equiv), palladium(II) acetate (0.03 equiv), tetrabutylammonium acetate (2.0 equiv), potassium carbonate (1.5 equiv), and potassium chloride (1.0 equiv).

-

Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.

-

Add acrolein diethyl acetal (3.0 equiv) to the reaction mixture.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add 2 N HCl to the reaction mixture and stir at room temperature for 10 minutes to hydrolyze the intermediate acetal.

-

Dilute the mixture with diethyl ether and wash sequentially with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the typical reactant and catalyst quantities for a generic Heck reaction of this type, based on a 0.5 mmol scale of the starting aryl halide.[1] Yields for a variety of substituted aryl bromides in similar reactions are reported to be in the range of good to high.

| Component | Molar Equiv. | Quantity (for 0.5 mmol scale) | Role |

| 1-Bromo-4-cyclopropylbenzene | 1.0 | 98.5 mg | Starting Material |

| Acrolein diethyl acetal | 3.0 | 0.23 mL | Alkene Source |

| Palladium(II) acetate | 0.03 | 3.4 mg | Catalyst |

| Tetrabutylammonium acetate | 2.0 | 301.5 mg | Additive |

| Potassium carbonate | 1.5 | 103.7 mg | Base |

| Potassium chloride | 1.0 | 37.3 mg | Additive |

| N,N-Dimethylformamide | - | 2.0 mL | Solvent |

Alternative Synthetic Strategies

While the Heck reaction represents a highly efficient approach, other multi-step synthetic routes could also be considered, although they may be less direct.

Formylation Followed by Aldol Condensation

This two-step sequence would first involve the introduction of a formyl group onto the 1-bromo-4-cyclopropylbenzene ring, followed by a condensation reaction to build the cinnamaldehyde structure.

Figure 2. An alternative two-step synthetic pathway involving formylation and aldol condensation.

-

Vilsmeier-Haack Reaction: This method allows for the formylation of electron-rich arenes using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride.[4][5][6][7] The success of this reaction on 1-bromo-4-cyclopropylbenzene would depend on the activating effect of the cyclopropyl group outweighing the deactivating effect of the bromine atom.

-

Rieche Formylation: This is another formylation technique for electron-rich aromatic compounds that employs dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.[8][9][10]

Should the formylation step be successful, the resulting 4-bromo-2-cyclopropylbenzaldehyde could then undergo a standard aldol condensation with acetaldehyde in the presence of a base to yield the target this compound.

Conclusion

The synthesis of this compound from 1-bromo-4-cyclopropylbenzene is most effectively achieved through a palladium-catalyzed Heck reaction with acrolein diethyl acetal. This approach is supported by established literature precedents for similar aryl bromides and offers a direct, high-yielding pathway.[1][2][3] The provided experimental protocol serves as a robust starting point for researchers in the fields of chemical synthesis and drug development. While alternative multi-step routes exist, the Heck reaction is recommended for its efficiency and operational simplicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An efficient palladium-catalyzed synthesis of cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. Formylation - Rieche Formylation [commonorganicchemistry.com]

Solubility Profile of 4-Bromocinnamaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of 4-Bromocinnamaldehyde (CAS No: 49678-04-8), a compound of interest in various fields of chemical synthesis and drug development. This document provides essential information for researchers, scientists, and professionals in drug development, focusing on its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its chemical structure, featuring a brominated phenyl group conjugated to an unsaturated aldehyde, imparts specific physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility is critical for its application in designing synthetic routes, developing purification strategies, and formulating new chemical entities.

Solubility of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in common organic solvents. However, qualitative assessments indicate its solubility profile, which is summarized in the table below. It is generally observed that aldehydes with larger hydrocarbon structures, such as this compound, tend to be soluble in organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Reference |

| Halogenated | Chloroform | CHCl₃ | Soluble | [2] |

| Dichloromethane | CH₂Cl₂ | Soluble | [2] | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | [2] |

| Alkanes | Hexane | C₆H₁₄ | Soluble | [2] |

| Alcohols | Alcohol (general) | R-OH | Soluble | [3] |

| Ethers | Ether (general) | R-O-R' | Soluble | [3] |

| Aqueous | Water | H₂O | Insoluble | [3] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative values (e.g., in mg/mL or g/100g ) are not specified in the cited sources. For precise applications, experimental determination of solubility is highly recommended.

The principle of "like dissolves like" suggests that polar molecules dissolve well in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[4] this compound, with its relatively large non-polar aromatic structure, exhibits good solubility in a range of organic solvents. The polarity of the carbonyl group can also contribute to its solubility in moderately polar solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Inert glass vials with PTFE-lined caps

-

Analytical balance

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Analytical Methods for Quantification

a) High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.

-

Methodology:

-

Develop a suitable HPLC method with an appropriate column (e.g., C18) and mobile phase.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

b) UV-Vis Spectrophotometry

-

Principle: This method is applicable if this compound exhibits a unique absorbance maximum at a wavelength where the solvent is transparent.

-

Methodology:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the appropriately diluted sample and calculate its concentration using the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method coupled with HPLC analysis.

Workflow for Solubility Determination

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers perform their own quantitative solubility studies using the detailed protocols outlined herein.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Bromocinnamaldehyde. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

This compound is a solid, light-yellow crystalline compound.[1][2][3] Key quantitative physical and chemical properties are summarized in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [3][4] |

| Molecular Weight | 211.06 g/mol | [5] |

| Melting Point | 78-82 °C | [5] |

| Boiling Point | 310.5 °C at 760 mmHg | [2][3] |

| Density | ~1.460 g/cm³ | [1][3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [1] |

| Appearance | White or light yellow crystalline solid. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| Hazard Class | GHS Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[7] |

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and chemical splashes that can cause serious eye irritation.[8][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit should be worn. | Prevents skin contact which can cause irritation and potential skin sensitization.[8][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust which may cause respiratory tract irritation.[5] |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][8][9] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][8][9] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8][9] |

Accidental Release Measures

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] It is also noted to be sensitive to light, air, and moisture, so storage under an inert atmosphere is recommended.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8][9]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, its GHS classification indicates that it has been tested according to standardized protocols. The following are representative methodologies for the key hazards identified.

Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method is used to identify chemicals that are not classified as requiring labeling for eye irritation or serious eye damage.

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model, such as EpiOcular™, is used. This model consists of a multi-layered, differentiated epithelium cultured on a permeable membrane.

-

Procedure:

-

The test substance is applied topically to the RhCE tissue.

-

For solid substances, the exposure time is typically 6 hours at 37°C.

-

Following exposure, the tissue is rinsed and incubated in fresh medium.

-

Cell viability is then assessed using a quantitative method, such as the MTT assay.

-

-

Interpretation: If the cell viability is greater than 60% relative to the negative control, the substance is classified as a non-irritant (GHS No Category). If viability is 60% or less, it is considered an irritant, and further testing may be required to distinguish between GHS Category 1 and 2.

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

This in chemico method assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine.

-

Principle: Skin sensitizers are typically electrophiles that react with nucleophilic amino acids in skin proteins to form haptens. The DPRA mimics this by measuring the depletion of synthetic peptides after incubation with the test chemical.

-

Procedure:

-

Solutions of cysteine- and lysine-containing peptides are prepared.

-

The test chemical is incubated with each peptide solution for 24 hours at 25°C.

-

The reaction is quenched, and the remaining peptide concentration is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to categorize the chemical into one of four reactivity classes: no or minimal, low, moderate, or high reactivity.

-

Interpretation: Chemicals with low, moderate, or high reactivity are predicted to be skin sensitizers.

Potential Signaling Pathways in Irritancy

Specific signaling pathways for this compound-induced irritation have not been elucidated. However, studies on the parent compound, cinnamaldehyde, suggest that its irritant and inflammatory effects may be mediated through the activation of key cellular signaling pathways. It is plausible that this compound acts through similar mechanisms.

Cinnamaldehyde has been shown to induce the production of pro-inflammatory cytokines and can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in various cell types. These pathways are central regulators of the inflammatory response.

The following diagram illustrates a proposed signaling pathway for cinnamaldehyde-induced inflammation, which may be relevant to this compound.

Conclusion

This compound is a valuable chemical intermediate, but it possesses significant hazards, including serious eye and skin irritation, potential for skin sensitization, and oral toxicity. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling. This guide provides a comprehensive resource for researchers and professionals to mitigate the risks associated with the use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C) - Tox Lab [toxlab.co]

- 2. scantox.com [scantox.com]

- 3. mattek.com [mattek.com]

- 4. tecolab-global.com [tecolab-global.com]

- 5. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 6. oecd.org [oecd.org]

- 7. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

An In-depth Technical Guide on the GHS Hazard Classification of 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as it applies to 4-Bromocinnamaldehyde (CAS No: 49678-04-8). It includes a summary of hazard classifications, available toxicological data, and standardized experimental protocols relevant to this classification.

GHS Hazard Classification

This compound is classified under the GHS framework based on its potential health hazards. The primary classification is as a serious eye irritant.[1][2] Information aggregated from notifications to the ECHA C&L Inventory supports this classification.[2]

The consensus GHS classification is summarized in the table below. It is important to note that while some suppliers also list skin irritation, respiratory irritation, and acute oral toxicity for similar brominated cinnamaldehyde compounds[3][4], the most consistently reported classification for trans-4-Bromocinnamaldehyde is eye irritation.

Table 1: GHS Classification Summary for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Warning | H319: Causes serious eye irritation[1][2] |

-

Hazard Statement (H-phrase):

-

Precautionary Statements (P-phrases):

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

Toxicological Data

Quantitative toxicological data for this compound is not widely available in public literature.[1] However, data for a closely related isomer, α-Bromocinnamaldehyde (CAS 5443-49-2), provides insight into the potential toxicological profile.

Table 2: Quantitative Toxicological Data for Bromocinnamaldehyde Isomers

| Test | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1450 mg/kg | Category 4 (Harmful if swallowed) | [3] |

| Skin Corrosion/Irritation | - | Dermal | - | Category 2 (Causes skin irritation) | [3][4] |

| Serious Eye Damage/Irritation | - | Ocular | - | Category 2 (Causes serious eye irritation) | [3][4] |

| STOT-Single Exposure | - | Inhalation | - | Category 3 (May cause respiratory irritation) | [3][4] |

Note: This data is for the isomer α-Bromocinnamaldehyde and should be used as an indicator of potential hazards for this compound.

Experimental Protocols

The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. The detailed methodologies for the relevant health endpoints are described below.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to assess the potential for a substance to cause eye irritation or damage.

-

Objective: To evaluate the nature and severity of ocular reactions following the application of the test substance to the eye.

-

Methodology:

-

Test System: A single, healthy young albino rabbit is typically used for an initial test.

-

Procedure: A measured dose (e.g., 0.1 mL for liquids or 0.1 g for solids) of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling (chemosis).

-

Classification: The substance is classified as Category 2 (Irritant) if reversible eye effects are observed within 21 days. It is classified as Category 1 (Serious Eye Damage) if irreversible effects or severe irritation are observed within 72 hours in at least one animal.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This protocol determines the potential for a substance to cause reversible or irreversible skin inflammation.

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology:

-

Test System: Healthy young albino rabbits with clipped fur are used.

-

Procedure: A small amount (e.g., 0.5 mL or 0.5 g) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch for a 4-hour exposure period.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Classification: The severity of the skin reaction is scored. A mean score of ≥ 2.3 but < 4.0 for either erythema or edema leads to a Category 2 (Irritant) classification.

-

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the LD50 (the dose lethal to 50% of a test population).

-

Objective: To determine the oral toxicity of a substance and classify it accordingly.

-

Methodology:

-

Test System: Typically uses female rats.

-

Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered orally.

-

Observation: Animals are observed for signs of toxicity and mortality over 14 days.

-

Classification: The classification is determined by the number of mortalities at specific dose levels. For example, if a substance with an LD50 between 300 and 2000 mg/kg results in mortality, it is classified as Category 4 (Harmful if swallowed) .

-

Visualized Workflows and Mechanisms

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for classifying a chemical substance according to GHS health hazard criteria, starting from data collection to final classification.

Caption: Workflow for GHS Health Hazard Classification.

Potential Mechanism of Irritation

This compound, as an α,β-unsaturated aldehyde, likely exerts its irritant effects through a mechanism known as Michael addition. The electrophilic β-carbon of the aldehyde can react covalently with nucleophilic residues (like cysteine or lysine) in skin and ocular proteins. This modification of native proteins can trigger an inflammatory response, leading to irritation.

Caption: Mechanism of irritation via Michael addition.

References

Thermal Stability and Decomposition of 4-Bromocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromocinnamaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from studies on analogous compounds, including cinnamaldehyde and other brominated aromatic molecules. The guide outlines expected thermal behaviors, potential decomposition pathways, and key decomposition products. Methodologies for robust thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to provide a framework for empirical investigation.

Introduction

This compound is a halogenated aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and efficacy of final products. This guide aims to provide a detailed technical resource on the thermal properties of this compound, drawing upon established principles of organic chemistry and thermal analysis of related structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | PubChem |

| Molecular Weight | 211.06 g/mol | PubChem |

| Appearance | Light yellow solid | ECHEMI[1] |

| Melting Point | 78-82 °C | Sigma-Aldrich[2] |

| Boiling Point | 310.5 °C at 760 mmHg | ECHEMI[1] |

| Flash Point | 114.5 °C | ECHEMI[1] |

| Solubility | Insoluble in water; soluble in organic solvents | General Knowledge |

Thermal Stability Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or an oxidative gas like air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The enthalpy of these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

-

The resulting decomposition products are immediately transferred to the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the decomposition mixture.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Predicted Thermal Decomposition Pathway

Based on the thermal decomposition studies of cinnamaldehyde and other brominated organic compounds, a plausible decomposition pathway for this compound can be proposed. The initial step is likely to be the cleavage of the weakest bond in the molecule. Computational studies on bond dissociation energies of similar brominated aromatic compounds suggest that the C-Br bond is a potential site for initial cleavage.

A likely primary decomposition pathway involves dehydrobromination, a common thermal degradation route for brominated compounds. This would lead to the formation of hydrogen bromide and a cinnamaldehyde-derived radical or a more complex polymeric structure. Another potential pathway, by analogy with the pyrolysis of cinnamaldehyde, is the cleavage of the side chain, which could lead to the formation of styrene and other smaller fragments.

Caption: Predicted decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability and decomposition analysis of this compound is depicted in the following diagram. This workflow ensures that all critical aspects of the compound's thermal behavior are investigated systematically.

Caption: Workflow for thermal analysis of this compound.

Summary of Expected Thermal Events

Based on the analysis of related compounds, the following table summarizes the expected thermal events for this compound. The temperature ranges are estimates and require experimental verification.

| Thermal Event | Expected Temperature Range (°C) | Technique | Expected Observation |

| Melting | 78 - 82 | DSC | Endothermic peak |

| Initial Decomposition | > 150 (onset) | TGA, DSC | Mass loss begins, potential exothermic event |

| Major Decomposition | 200 - 400 | TGA, DSC | Significant mass loss, strong exotherm |

| Formation of Volatiles | > 200 | Py-GC-MS | Detection of HBr, styrene, benzaldehyde, etc. |

| Char/Residue Formation | > 400 | TGA | Residual mass at the end of the experiment |

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in publicly accessible literature, a robust understanding of its likely behavior can be inferred from the analysis of structurally similar compounds. It is anticipated that the compound will exhibit thermal decomposition at elevated temperatures, likely initiated by dehydrobromination and/or side-chain cleavage. For any application involving the heating of this compound, it is strongly recommended that the experimental protocols outlined in this guide be followed to determine its precise thermal properties. This will ensure safe handling and process optimization, and prevent the formation of undesirable and potentially hazardous decomposition products. Future research should focus on obtaining empirical TGA, DSC, and Py-GC-MS data for this compound to validate the predictions made in this guide.

References

Methodological & Application

Application Notes and Protocols: 4-Bromocinnamaldehyde as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a bromine-substituted phenyl ring and an α,β-unsaturated aldehyde, provides multiple reactive sites for the construction of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, a class of compounds with significant therapeutic potential. Additionally, it outlines the known antimicrobial and anti-inflammatory activities of this compound derivatives, offering insights into their potential as drug candidates.

Key Applications

Derivatives of this compound have shown promise in several therapeutic areas:

-

Antimicrobial Agents: Halogenated cinnamaldehyde derivatives exhibit potent antimicrobial activity against a range of pathogens.

-

Anti-inflammatory Agents: Cinnamaldehyde and its analogs can modulate key inflammatory pathways, suggesting their potential in treating inflammatory diseases.

-

Anticancer Agents: Chalcones, synthesized from precursors like this compound, are widely investigated for their cytotoxic effects on cancer cells.

Synthesis of Pharmaceutical Intermediates: Chalcones

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones from this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.

Experimental Protocols

Protocol 1: Conventional Synthesis of a 4-Bromochalcone Derivative

This protocol describes the synthesis of a chalcone derivative via a conventional Claisen-Schmidt condensation reaction at room temperature.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., Acetophenone)

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the 10% NaOH solution dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

-

Dry the product in a desiccator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis of a 4-Bromochalcone Derivative

This protocol offers a rapid and efficient alternative to the conventional method using microwave irradiation.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., Acetophenone)

-

Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

-

Add the 10% NaOH solution to the mixture.

-

Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 140 W for 45 seconds).

-

After irradiation, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

-

Dry the product.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of chalcones from a bromo-substituted aromatic aldehyde.

| Synthesis Method | Reactants | Reaction Time | Yield (%) |

| Conventional | 4-Bromobenzaldehyde, Acetophenone | 3 hours | ~65%[1] |

| Microwave-Assisted | 4-Bromoacetophenone, Benzaldehyde | 45 seconds | 89.39 ± 0.6418% |

Biological Activity of this compound Derivatives

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Vibrio parahaemolyticus | 50[2] |

| This compound | Vibrio harveyi | 50[2] |

| 4-bromophenyl-substituted cinnamaldehyde | Acinetobacter baumannii | 32[1][3][4] |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50[2] |

| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50[2] |

Anti-inflammatory Activity

Cinnamaldehyde derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Cinnamaldehyde derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the inflammatory response.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of pharmaceutical intermediates derived from this compound.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a readily accessible precursor for the synthesis of a diverse range of pharmaceutical intermediates, most notably chalcones. The straightforward and high-yielding Claisen-Schmidt condensation allows for the facile creation of libraries of these biologically active compounds. The demonstrated antimicrobial and anti-inflammatory properties of this compound derivatives highlight their potential for further development as novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to explore the utility of this versatile chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 5. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Wittig Reaction with 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a Wittig reaction using 4-Bromocinnamaldehyde to synthesize the corresponding alkene. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3][4] This reaction is particularly valuable in drug development and medicinal chemistry for the synthesis of complex molecules with specific stereochemistry.[2]

Principle of the Wittig Reaction

The Wittig reaction involves two key stages:

-

Ylide Formation: A phosphonium salt is deprotonated by a strong base to form a phosphorus ylide, a species with adjacent positive and negative charges.[1][5][6][7] The stability of the ylide influences the stereochemical outcome of the reaction.[1][8]

-

Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][9][10] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide.[8][10][11] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5][7][11]

Experimental Protocol

This protocol is adapted from general procedures for Wittig reactions with aromatic aldehydes.[12][13][14]

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1.2 mmol | Starting material for ylide formation. |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 mmol | Strong base for ylide generation. Handle with care under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | Solvent. Must be dry. |

| This compound | C₉H₇BrO | 211.06 | 1.0 mmol | The aldehyde substrate. |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction. |

| Saturated aqueous ammonium chloride | NH₄Cl(aq) | - | As needed | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying the organic layer. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | For purification/recrystallization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For purification/recrystallization. |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup or recrystallization apparatus

Part 1: Ylide Formation

-

To a dry, 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol).

-

Add 10 mL of anhydrous THF to the flask and stir the suspension.

-

Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) to the suspension at room temperature.

-

Stir the mixture vigorously for 30-60 minutes. The formation of the ylide is often indicated by a color change to deep orange or red.

Part 2: Wittig Reaction

-

In a separate flask, dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF.

-

Slowly add the solution of this compound to the ylide solution at room temperature using a syringe.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Part 3: Work-up and Purification

-

Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).[6][15]

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.[10]

Visualizations

Caption: Mechanism of the Wittig Reaction.

Caption: Experimental Workflow for the Wittig Reaction.

Caption: Logical Relationship of Components.

References

- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. homework.study.com [homework.study.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. open.bu.edu [open.bu.edu]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Bromocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and characterization data for the Aldol condensation of 4-bromocinnamaldehyde with various ketones. The resulting α,β-unsaturated ketones, particularly chalcones and their vinylogous counterparts, are valuable intermediates in organic synthesis and drug discovery, exhibiting a wide range of biological activities.

Introduction to Aldol Condensation of this compound